molecular formula C15H10O5 B1198238 2-Hydroxychrysophanol CAS No. 58322-78-4

2-Hydroxychrysophanol

Cat. No.: B1198238
CAS No.: 58322-78-4
M. Wt: 270.24 g/mol
InChI Key: CQNVSNFEXPKHGW-UHFFFAOYSA-N
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Description

2-Hydroxychrysophanol, also known as 1,2,8-trihydroxy-3-methyl-9,10-anthraquinone, is a trihydroxyanthraquinone derivative. It is a naturally occurring compound found in various plants and fungi. This compound is characterized by its anthraquinone core structure, which is substituted by a methyl group at the C-3 position and hydroxy groups at the C-1, C-2, and C-8 positions .

Scientific Research Applications

2-Hydroxychrysophanol has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 2-Hydroxychrysophanol is not mentioned in the search results, its parent compound, chrysophanol, has been isolated from Aloe vera and exhibits antiviral and anti-inflammatory activity .

Future Directions

Future research directions include understanding how the concentration of 2-Hydroxychrysophanol affects pharmacological effects and toxicity, and the mechanism of synergy between this compound and other drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxychrysophanol typically involves the hydroxylation of chrysophanol. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce hydroxyl groups at the desired positions on the anthraquinone core .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as plants and fungi, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxychrysophanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives of this compound .

Comparison with Similar Compounds

  • Chrysophanol
  • Emodin
  • Aloe-emodin
  • Rhein

2-Hydroxychrysophanol stands out due to its unique substitution pattern, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1,2,8-trihydroxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c1-6-5-8-11(15(20)12(6)17)14(19)10-7(13(8)18)3-2-4-9(10)16/h2-5,16-17,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNVSNFEXPKHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)O)C(=O)C3=C(C2=O)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207049
Record name 2-Hydroxychrysophanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,2,8-Trihydroxy-3-methylanthraquinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033790
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58322-78-4
Record name 2-Hydroxychrysophanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58322-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxychrysophanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058322784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxychrysophanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

265 °C
Record name 1,2,8-Trihydroxy-3-methylanthraquinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033790
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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